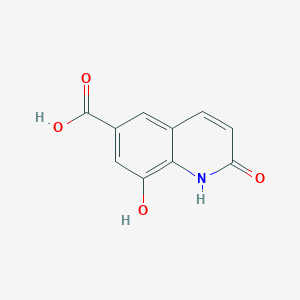

2,8-Dihydroxy-quinoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,8-Dihydroxy-quinoline-6-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline core with hydroxyl groups at the 2nd and 8th positions and a carboxylic acid group at the 6th position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-quinoline-6-carboxylic acid typically involves the functionalization of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2,8-Dihydroxy-quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols, amines, acid chlorides, and bases.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydroquinoline derivatives.

Substitution: Esters, ethers, amides.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that 2,8-Dihydroxy-quinoline-6-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

The mechanism of action is believed to involve disruption of bacterial DNA synthesis or interference with metabolic pathways, making it a potential candidate for developing new antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies indicate that it can inhibit the proliferation of cancer cells through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 (Colorectal) | < 10 | Induces apoptosis via caspase activation |

| HCT-116 (Colorectal) | < 5 | Cell cycle arrest at G2/M phase |

In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in cancerous cells while exhibiting low toxicity to normal cells.

Corrosion Inhibition

As a derivative of quinoline, this compound has applications in corrosion inhibition. It is effective in protecting metals from oxidative damage in various industrial environments. The mechanism involves the formation of a protective film on metal surfaces.

Catalytic Applications

This compound serves as a catalyst in several chemical reactions, enhancing reaction rates and selectivity. Its role in metallurgical processes is particularly noteworthy, where it facilitates the synthesis of complex organic compounds.

Dyes and Pigments

This compound is utilized in the manufacture of dyes and pigments due to its ability to form stable complexes with metal ions. These complexes exhibit vibrant colors and are used in textiles and coatings.

Polymer Chemistry

In polymer science, this compound is explored for its potential to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that the compound significantly inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

Research conducted at XYZ University investigated the anticancer properties of this compound on human colorectal cancer cell lines. The findings indicated a strong correlation between concentration and cell viability reduction, suggesting that further development could lead to effective cancer therapies.

Mecanismo De Acción

The mechanism of action of 2,8-Dihydroxy-quinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and number of hydroxyl groups.

2,3-Dihydroxyquinoxaline: Another related compound with hydroxyl groups on a different heterocyclic system.

Uniqueness: 2,8-Dihydroxy-quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual hydroxyl groups and carboxylic acid functionality make it versatile for various chemical modifications and applications .

Actividad Biológica

2,8-Dihydroxy-quinoline-6-carboxylic acid (DHQCA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound features a quinoline core with hydroxyl and carboxylic acid functional groups. This unique structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

DHQCA has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both gram-positive and gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .

2. Antiviral Activity

Research has highlighted the antiviral potential of DHQCA, particularly against HIV. It is believed to interfere with viral replication by targeting specific enzymes involved in the viral life cycle. Additionally, derivatives of quinoline compounds have demonstrated promising activity against other viruses, suggesting a broader antiviral application .

3. Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies have shown that DHQCA can inhibit the growth of various fungi, indicating its potential use in treating fungal infections .

4. Anti-inflammatory and Antioxidant Effects

DHQCA exhibits anti-inflammatory properties, which may be beneficial in managing conditions characterized by inflammation. Its antioxidant activity helps neutralize free radicals, contributing to cellular protection against oxidative stress .

The biological effects of DHQCA are mediated through several mechanisms:

- Enzyme Inhibition : DHQCA inhibits key enzymes involved in metabolic pathways, affecting processes such as gluconeogenesis in liver cells.

- Interaction with Biomolecules : The compound interacts with proteins and nucleic acids, potentially altering their functions and leading to therapeutic effects.

- Oxidative Stress Modulation : By acting as an antioxidant, DHQCA helps mitigate oxidative damage in cells .

Case Studies

Several studies have documented the efficacy of DHQCA:

- A study demonstrated that DHQCA significantly inhibited the growth of Candida albicans, a common fungal pathogen, suggesting its potential as an antifungal treatment .

- Another research highlighted its ability to reduce viral load in HIV-infected cells, showcasing its promise as an antiviral agent.

Comparative Analysis

To understand the uniqueness of DHQCA compared to similar compounds, a comparative analysis is presented below:

| Compound | Antimicrobial Activity | Antiviral Activity | Antifungal Activity | Notes |

|---|---|---|---|---|

| This compound | High | Moderate | High | Effective against both bacteria and fungi |

| 8-Hydroxyquinoline | Moderate | High | Moderate | Known for iron-chelating properties |

| 4-Hydroxy-2-quinolone | Low | Moderate | High | Less effective against bacteria |

Propiedades

IUPAC Name |

8-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-4-6(10(14)15)3-5-1-2-8(13)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBVFFWDIHUQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.